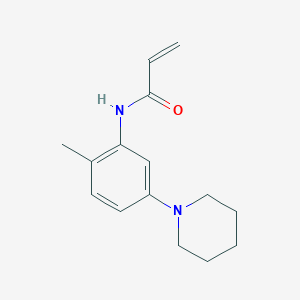

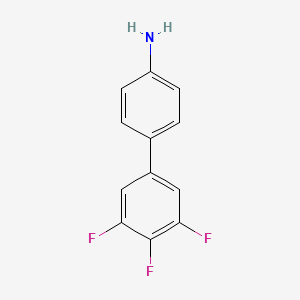

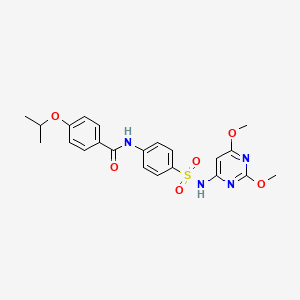

![molecular formula C13H8Cl2N2O2S2 B2535774 4-氯-N-(4-氯苯并[d]噻唑-2-基)苯磺酰胺 CAS No. 946223-61-6](/img/structure/B2535774.png)

4-氯-N-(4-氯苯并[d]噻唑-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have also shown antibacterial activity when used in conjunction with cell-penetrating peptides .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives were analyzed using 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were analyzed using IR, 1H-NMR, 13C-NMR, and mass spectral data .科学研究应用

混合配体铜(II)-磺酰胺配合物

混合配体铜(II)-磺酰胺配合物,包括苯磺酰胺的衍生物,已显示出显着的 DNA 结合、切割、遗传毒性和抗癌活性。这些配合物与 DNA 的相互作用及其诱导肿瘤细胞凋亡的能力突显了它们作为抗癌剂的潜力。N-磺酰胺衍生物在增强 DNA 结合亲和力和 DNA 损伤中的具体作用突出了其在设计治疗剂中的重要性 (González-Álvarez 等人,2013).

苯磺酰胺衍生物的互变异构现象

苯磺酰胺衍生物(例如 2,4-二氯-N-[2,3-二氢-4-(2,5-二甲氧基苯基)噻唑-2-亚甲基]苯磺酰胺)的互变异构现象的研究提供了对其结构行为的见解。这项研究对于理解影响其生物活性和相互作用的分子特性至关重要 (Beuchet 等人,1999).

苯磺酰胺衍生物的环境影响

苯磺酰胺衍生物在环境中(包括水和空气中)的存在会带来潜在风险,因为它们具有抗生物降解性和毒性作用。了解这些化合物对污水处理期间的环境影响和行为对于评估和减轻其生态足迹至关重要 (Herrero 等人,2014).

作用机制

Target of Action

The primary targets of 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide interacts with its targets, the cyclo-oxygenase enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the cyclo-oxygenase enzymes in this pathway, the compound reduces the production of prostaglandins, leading to its anti-inflammatory effects .

Result of Action

The result of the action of 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn is due to the inhibition of the cyclo-oxygenase enzymes .

安全和危害

未来方向

The future directions for the research on benzothiazole derivatives could involve further exploration of their anti-inflammatory and antibacterial properties. The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide could also be investigated .

属性

IUPAC Name |

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQVGVQKVDXSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

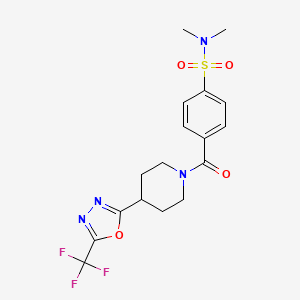

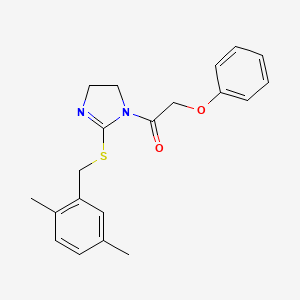

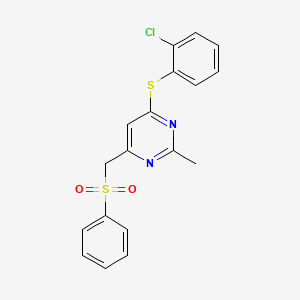

![1-(Difluoromethylsulfanyl)-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2535692.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)